molecular formula C10H7BrO B1281770 7-Bromonaphthalen-1-ol CAS No. 91270-69-8

7-Bromonaphthalen-1-ol

Cat. No. B1281770
CAS RN: 91270-69-8
M. Wt: 223.07 g/mol
InChI Key: STJXOXMPODAEAK-UHFFFAOYSA-N
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Description

“7-Bromonaphthalen-1-ol” is a chemical compound that belongs to the class of aromatic alcohols . It has a molecular formula of C10H7BrO and a molecular weight of 223.07 g/mol .


Synthesis Analysis

The synthesis of a related compound, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was reported in a study . The compound was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 .


Molecular Structure Analysis

The molecular structure of “7-Bromonaphthalen-1-ol” consists of a naphthalene ring, which is a type of aromatic hydrocarbon, substituted with a bromine atom at the 7th position and a hydroxyl group at the 1st position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromonaphthalen-1-ol” are as follows :

Scientific Research Applications

Organic Synthesis

7-Bromonaphthalen-1-ol is a valuable compound in organic synthesis. It serves as a precursor for various naphthalene derivatives due to the presence of a bromine atom which can undergo further functionalization . Its phenolic hydroxyl group also offers opportunities for modifications, making it a versatile building block for synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, 7-Bromonaphthalen-1-ol’s structural features are explored for drug design. Its high lipophilicity and potential to cross the blood-brain barrier make it a candidate for CNS-active drug development . Moreover, its bromine atom can be utilized in ‘halogen bonding’ within biological targets to enhance drug-receptor interactions.

Material Science

The compound finds applications in material science, particularly in the development of organic electronic materials. Its aromatic structure and bromine substituent are useful in creating organic light-emitting diode (OLED) materials . These OLEDs are used in display and lighting technologies, benefiting from the compound’s electronic properties.

Environmental Studies

7-Bromonaphthalen-1-ol can be used in environmental studies to understand the behavior of brominated organic compounds in ecosystems. Its solubility and degradation patterns can be studied to assess the environmental impact and persistence of such compounds .

Analytical Chemistry

In analytical chemistry, 7-Bromonaphthalen-1-ol can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its unique mass and retention time help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry Research

This compound is also relevant in biochemistry research where it may be used to study the interaction of brominated phenols with enzymes and other proteins. Its potential inhibitory effects on certain cytochrome P450 enzymes could be of particular interest, providing insights into the metabolism of xenobiotics .

Safety and Hazards

The safety information for “7-Bromonaphthalen-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Mechanism of Action

Target of Action

It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c9 . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

Given its inhibitory effects on cyp1a2 and cyp2c9, it likely interacts with these enzymes and prevents them from carrying out their normal metabolic functions .

Biochemical Pathways

As it inhibits cyp1a2 and cyp2c9, it can be inferred that it impacts the metabolic pathways these enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Bromonaphthalen-1-ol are as follows :

    High gastrointestinal absorption is predicted. It is predicted to be able to cross the blood-brain barrier (BBB permeant). It is not a substrate for P-glycoprotein, which is involved in drug transport across cell membranes. Specific excretion information is not available.

These properties influence the bioavailability of 7-Bromonaphthalen-1-ol, with high GI absorption and BBB permeability suggesting good bioavailability.

Result of Action

Given its inhibitory effects on CYP1A2 and CYP2C9, it likely impacts the metabolism of substances these enzymes act upon .

properties

IUPAC Name

7-bromonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJXOXMPODAEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528861
Record name 7-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromonaphthalen-1-ol

CAS RN

91270-69-8
Record name 7-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromonaphthalen-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tetrabutylammonium tribromide (11.8 g, 24.4 mmol) in dichloromethane (80 ml) was added dropwise to a solution of the product from Step C (5.0 g, 22.2 mmol) in dichloromethane (20 ml) and methanol (20 ml) at room temperature over 1 hour. At completion of the addition, the mixture was stirred at room temperature for 15 hours and was then concentrated. The residue was taken into dichloromethane and was washed with saturated sodium bicarbonate three times. The organic layer was concentrated and the residue was dissolved in dimethylformamide (100 ml). Lithium carbonate (5.3 g, 71.1 mmol) and lithium bromide (4.1 g, 46.6 mmol) were added and the resulting mixture was stirred at 140° C. for 1.5 hours. After cooling to room temperature, the solids were filtered and rinsed with ethyl acetate. The filtrate was washed with water four times and dried over sodium sulfate to give 7-bromonaphthalen-1-ol (2.7 g, 56%): 1H NMR (300 MHz, CDCl3) δ 8.41 (d, J=1.8 Hz, 1H), 7.68 (d, J=8.7 Hz, 1H), 7.57 (dd, J=8.7, 1.8 Hz, 1H), 7.41 (d, J=8.4 Hz, 1H), 7.28-7.35 (m, 1H), 6.62 (d, J=7.2 Hz, 1H), 5.80 (br s, 1H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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